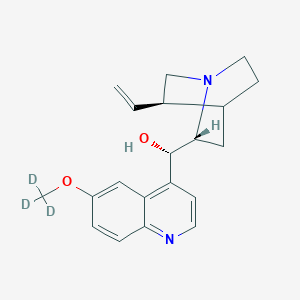
(GLN11)-AMYLOID BETA-PROTEIN (1-28)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of amyloid beta-proteins, including (GLN11)-AMYLOID BETA-PROTEIN (1-28), involves complex biological processes. These peptides are derived from the amyloid precursor protein (APP) through enzymatic cleavage. The study by Flood et al. (1991) demonstrated the amnestic effects of synthetic peptides homologous to amyloid beta-protein, highlighting the importance of synthetic analogs in research (Flood, Morley, & Roberts, 1991).
Molecular Structure Analysis
The molecular structure of amyloid beta-proteins is characterized by the ability to form beta-sheet structures, which are implicated in the aggregation and fibril formation associated with Alzheimer's disease. For instance, the solution structures of micelle-bound amyloid beta-(1-40) and beta-(1-42) peptides show alpha-helical structures in a membrane-mimicking system, suggesting structural versatility that may influence pathological aggregation (Shao et al., 1999).
Chemical Reactions and Properties
The chemical reactions and properties of amyloid beta-proteins involve their interactions with metals, enzymes, and other biological molecules. The interaction with glutamine synthetase, for instance, enhances the neurotoxicity of Aβ1-40, suggesting a complex interplay between Aβ peptides and cellular enzymes that may exacerbate neurodegeneration (Aksenov et al., 1996).
Physical Properties Analysis
The physical properties of amyloid beta-peptides, such as solubility and aggregation tendency, are critical in understanding their pathogenic role. The study of solution conformations of synthetic amyloid beta-peptides reveals that their secondary structures and aggregational properties are highly dependent on solution conditions, influencing the formation of oligomers and fibrils (Barrow et al., 1992).
Wissenschaftliche Forschungsanwendungen
Alzheimer's Disease Research
A study found that the synthetic peptide [Gln11]beta-(1-28) causes amnesia in mice when administered immediately post-training, suggesting a possible role in memory deficits in Alzheimer's disease. This peptide did not cause amnesia when injected 24 hours after training, indicating specificity to memory processing (Flood, Morley, & Roberts, 1991).
Amyloid Beta-Peptide Structure
Research on micelle-bound amyloid beta-peptides, including beta-(1-40) and beta-(1-42), revealed that they fold into predominantly alpha-helical structures at pH 7.2 in a membrane-mimicking system. This suggests a structural basis for the circulation of membrane-bound beta-peptide and has implications for the design of amyloid inhibitors in Alzheimer's disease (Shao, Jao, Ma, & Zagorski, 1999).
Amyloid Beta Protein and Oxidative Damage
A study demonstrated that the toxicity of A beta toward neural cells is caused by oxidative damage, suggesting a common toxic mechanism shared by amyloid diseases. The amphiphilic nature of peptides generated by their beta structure, rather than their beta structure per se, was found to cause toxicity (Schubert, Behl, Lesley, Brack, Dargusch, Sagara, & Kimura, 1995).
Amyloidosis with Hemorrhage
A mutation at codon 693 of the amyloid-beta precursor protein gene, resulting in Glu to Gln substitution at position 22 of the Abeta (AbetaQ22), was linked to hereditary cerebrovascular amyloidosis with hemorrhage Dutch type. This mutation impairs the elimination of Abeta from the brain, leading to its accumulation and contributing to disease pathology (Monro, Mackic, Yamada, Segal, Ghiso, Maurer, Calero, Frangione, & Zlokovic, 2002).
Neurotrophic Effects
The beta-amyloid protein, particularly the beta 1-28 peptide, was found to enhance the survival of hippocampal neurons in vitro, indicating potential neurotrophic activity. This finding contributes to understanding the events leading to plaque formation and neuronal damage in Alzheimer's disease (Whitson, Selkoe, & Cotman, 1989).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
106686-61-7 |
|---|---|
Produktname |
(GLN11)-AMYLOID BETA-PROTEIN (1-28) |
Molekularformel |
C145H210N42O45 |
Molekulargewicht |
3261.47 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



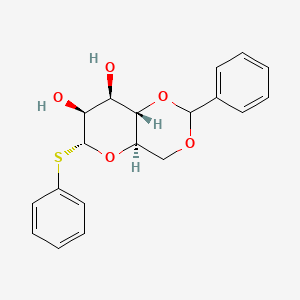
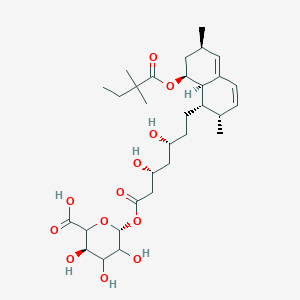

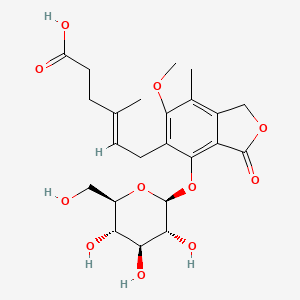
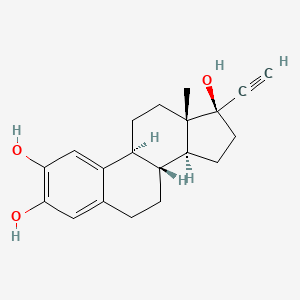
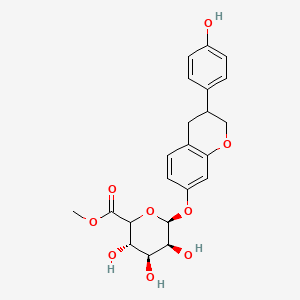
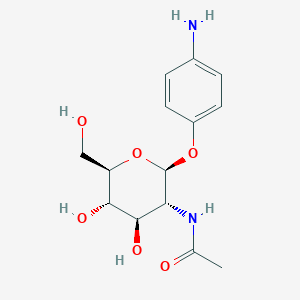



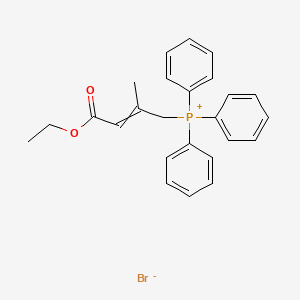
![1-{[4-Hydroxy-4-(pyridin-3-yl)butyl]amino}propan-2-one](/img/structure/B1140747.png)
